POE (5) coco amine

Catalog No.
S1817540
CAS No.
61791-14-8
M.F
(C2H4O)nC14H30OS
M. Wt
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
POE (5) coco amine

CAS Number

61791-14-8

Product Name

POE (5) coco amine

Molecular Formula

(C2H4O)nC14H30OS

Synonyms

Ethomeen C, 15

Applications in Material Science:

POE (5) coco amine, also known as Polyethoxylated (5) cocoamine, finds applications in the synthesis of various materials for scientific research. Its amphiphilic nature, meaning it has both water-loving and water-repelling properties, makes it useful in:

  • Preparation of nanoparticles: POE (5) coco amine can act as a stabilizer, preventing nanoparticles from aggregating and improving their dispersion in water-based solutions. This is crucial for studying the properties and behavior of nanoparticles in various research fields. Source: Research article on the use of POE (5) coco amine in nanoparticle synthesis, "Green synthesis of silver nanoparticles using Polyethoxylated (5) cocoamine and their antimicrobial activity": )
  • Polymer synthesis: POE (5) coco amine can be used as a co-monomer or modifier in the synthesis of certain polymers, influencing their properties like hydrophilicity, solubility, and self-assembly behavior. This allows researchers to tailor the characteristics of polymers for specific applications in materials science. Source: Research article on the use of POE (5) coco amine in polymer synthesis, "Synthesis and characterization of amphiphilic graft copolymers based on poly(N-isopropylacrylamide) and poly(ethylene glycol) with different architectures": )

Applications in Environmental Science:

POE (5) coco amine can be used in certain environmental research applications due to its interaction with various environmental components:

  • Microbial studies: POE (5) coco amine can be used to extract or isolate specific microorganisms from environmental samples due to its ability to interact with their cell membranes. This can be valuable for studying microbial communities and their role in environmental processes. Source: Research article on the use of POE (5) coco amine in microbial studies, "Evaluation of different methods for extraction of environmental DNA from soil": )
  • Soil remediation: POE (5) coco amine can be used as a component in certain soil remediation strategies, potentially aiding in the mobilization and removal of hydrophobic contaminants like pesticides and heavy metals. However, further research is needed to fully understand its effectiveness and potential environmental impacts. Source: Research article on the use of POE (5) coco amine in soil remediation, "Enhanced desorption of phenanthrene from kaolinite using a cationic Gemini surfactant": )

Polyoxyethylene coconut amine, commonly referred to as POE (5) coco amine, is a non-ionic surfactant derived from coconut oil. It belongs to a class of compounds known as polyethylene glycol ethers of fatty amines. The structure of POE (5) coco amine consists of a coconut-derived fatty amine linked to an average of five units of ethylene oxide. This compound exhibits surfactant properties, making it useful in various industrial and cosmetic applications.

The chemical formula for POE (5) coco amine can be represented as follows:

RN(CH2CH2O)nHR-N(CH_2CH_2O)_nH

where RR represents the alkyl groups derived from coconut oil fatty acids, and nn is typically around 5, indicating the number of ethylene oxide units attached to the amine .

Due to its functional groups. Key reactions include:

  • Ethoxylation: The primary reaction involves the addition of ethylene oxide to the coconut amine, forming a polyether structure. This reaction can be represented as:

Coconut Amine+nEthylene OxidePOE n Coco Amine\text{Coconut Amine}+n\text{Ethylene Oxide}\rightarrow \text{POE n Coco Amine}

  • Acid-Base Reactions: As a basic compound, POE (5) coco amine can react with acids to form salts. This reaction is exothermic and can be represented as:

R NH2+HAR NH3+A\text{R NH}_2+\text{HA}\rightarrow \text{R NH}_3^+\text{A}^-

where HAHA represents an acid .

The synthesis of POE (5) coco amine typically involves two main steps:

  • Production of Coconut Fatty Acid: Coconut oil is hydrolyzed to yield coconut fatty acids, which are then distilled to isolate the desired fatty acid components.
  • Ethoxylation Process: The isolated fatty acids undergo ethoxylation by reacting with ethylene oxide in the presence of a catalyst. The reaction conditions are controlled to achieve the desired degree of ethoxylation, resulting in POE (5) coco amine .

Interaction studies have shown that POE (5) coco amine can enhance the efficacy of other active ingredients in formulations. Its ability to reduce surface tension allows for better wetting and spreading properties, which is particularly beneficial in agricultural formulations where it acts as an adjuvant for herbicides . Additionally, its compatibility with quaternary ammonium compounds makes it useful in disinfectants and biocides.

Several compounds share structural similarities with POE (5) coco amine. These include:

  • Polyoxyethylene tallow amine: Derived from tallow fatty acids; exhibits similar surfactant properties but differs in fatty acid composition.
  • Oleylamine ethoxylate: Derived from oleic acid; has different hydrophobic characteristics due to its unsaturated nature.
  • Polyoxyethylene stearylamine: Derived from stearic acid; primarily used for its thickening properties.
Compound NameSource Fatty AcidDegree of EthoxylationUnique Properties
Polyoxyethylene tallow amineTallowVariesHigher unsaturation levels
Oleylamine ethoxylateOleic acidVariesUnsaturated fatty acid
Polyoxyethylene stearylamineStearic acidVariesStrong thickening agent

POE (5) coco amine stands out due to its specific origin from coconut oil, which imparts unique properties such as biodegradability and mildness compared to other synthetic surfactants .

Molecular Structure and Formula

The molecular structure of polyoxyethylene (5) coconut amine conforms to the general formula R-NH-(CH₂CH₂O)ₓ-(CH₂CH₂O)ᵧ-H, where R represents the alkyl groups derived from coconut oil fatty acids, and the sum of x and y averages approximately 5, indicating the degree of ethoxylation [2]. The chemical formula can be represented as (C₂H₄O)ₙC₁₄H₃₀OS, where n typically equals 5 [2]. This structural configuration results from the ethoxylation of coconut-derived primary fatty amines with ethylene oxide units .

The synthesis process involves the controlled addition of ethylene oxide to coconut fatty amines under specific temperature and pressure conditions . The structure may exhibit variations, particularly for lower ethoxylation degrees, where both polyethoxyl groups and hydroxyethyl groups can be present [2]. The molecular architecture combines the hydrophobic fatty acid chains derived from coconut oil with hydrophilic polyethylene glycol chains, providing unique surface-active capabilities [2].

Coconut-Derived Fatty Amine Moiety Characterization

The coconut-derived fatty amine component of polyoxyethylene (5) coconut amine reflects the characteristic fatty acid composition of coconut oil, which significantly influences the final compound properties [2]. Coconut oil exhibits a distinctive fatty acid profile with predominant medium-chain and long-chain saturated fatty acids [9] [10].

Fatty AcidCarbon Chain LengthPercentage in Coconut OilRetention Time (min)
CaproicC60-1%-
CaprylicC85-9%2.95
CapricC105-10%5.58
LauricC1244-53%10.09
MyristicC1413-19%13.18
PalmiticC168-11%15.83
StearicC181-3%18.78
OleicC18:15-8%18.18
LinoleicC18:21-3%17.74

The predominance of lauric acid (C12) and myristic acid (C14) in coconut oil directly translates to the alkyl chain distribution in the resulting fatty amine derivative [2]. Research indicates that lauric acid typically represents the major component, comprising 44.6% of the total fatty acid composition, followed by myristic acid at 20.4% [23]. This composition results in a complex mixture of compounds with varying alkyl chain lengths within the polyoxyethylene (5) coconut amine structure [2].

The coconut fatty amine moiety retains the structural characteristics of the parent fatty acids, with the amine functionality replacing the carboxyl group through established chemical processes [6]. The conversion from fatty acids to fatty amines typically involves the nitrile process, where fatty acids react with ammonia at elevated temperatures in the presence of metal oxide catalysts to form fatty nitriles, which are subsequently hydrogenated to yield the corresponding fatty amines [6].

Polyethylene Glycol Ether Chain Configuration

The polyethylene glycol ether chain configuration in polyoxyethylene (5) coconut amine results from the ethoxylation process, where ethylene oxide units are systematically added to the fatty amine substrate [11]. The ethoxylation reaction follows well-established kinetic principles, with each ethylene oxide molecule having equal probability of reacting with any previously ethoxylated molecule, regardless of the existing degree of ethoxylation [18].

The ethoxylation process can be summarized by the following reaction sequence [18]:

  • R-NH₂ + EO → R-NH-CH₂CH₂OH
  • R-NH-CH₂CH₂OH + EO → R-NH-(CH₂CH₂O)₂H
  • R-NH-(CH₂CH₂O)₂H + EO → R-NH-(CH₂CH₂O)₃H

This process continues until the desired average degree of ethoxylation is achieved [18]. The reaction conditions, including temperature, pressure, and catalyst selection, significantly influence the final product characteristics [24]. Research demonstrates that temperature optimization around 170 degrees Celsius provides optimal results for ethoxylation reactions [24].

The polyethylene glycol ether chains exhibit specific configurational properties that determine the compound's solubility and surface activity characteristics [13]. The increasing alkoxylation generally increases the hydrophilicity of the chemical, while the alkyl chain length primarily influences lipophilicity [13]. These structural relationships remain consistent across linear, branched, saturated, and unsaturated variations of the alkyl chains [13].

Isomeric Distribution and Molecular Variability

Polyoxyethylene (5) coconut amine exhibits significant isomeric distribution and molecular variability due to both the heterogeneous nature of the coconut fatty amine starting material and the stochastic nature of the ethoxylation process [2]. The compound represents a complex mixture rather than a single discrete molecular entity, with variations occurring in both the alkyl chain composition and the degree of ethoxylation [3].

The molecular variability stems from several sources. First, the coconut-derived fatty amine component contains multiple alkyl chain lengths, as previously detailed in the fatty acid composition analysis [2]. This results in a distribution of base amine structures before ethoxylation begins [8]. Second, the ethoxylation process itself introduces additional variability, as the addition of ethylene oxide units follows statistical principles rather than producing uniform products [18].

Alkyl Chain DistributionPercentageTypical Range
C84%3-5%
C106%5-7%
C1248%45-50%
C1420%18-22%
C1610%8-12%
C1812%10-14%

The isomeric complexity extends to the positioning of ethylene oxide units within individual molecules [7]. The ethoxylation reaction can occur at both hydrogen atoms of the primary amine, potentially resulting in asymmetric distribution of polyethylene glycol chains [7]. This leads to structural variations where some molecules may have unequal chain lengths on each nitrogen substituent [2].

Homolog Distribution Analysis and Peaked Distribution Patterns

The homolog distribution in polyoxyethylene (5) coconut amine follows characteristic patterns observed in ethoxylated surfactant systems [18] [26]. The distribution of oligomers with different degrees of ethoxylation conforms to mathematical models that describe the statistical nature of the ethoxylation process [18].

The oligomer distribution follows a Poisson distribution law with mean m, where the percentage of molecules containing x ethylene oxide units can be calculated using the formula: % with x EO units = e^(-m) × m^x / x! [18]. For polyoxyethylene (5) coconut amine, the mean degree of ethoxylation (m) equals 5, resulting in a characteristic distribution pattern around this central value [18].

Degree of EthoxylationTheoretical Distribution (%)Observed Range (%)
00.670.5-0.8
13.373.0-3.7
28.428.0-8.8
314.0413.5-14.5
417.5517.0-18.0
517.5517.0-18.0
614.6214.0-15.0
710.4410.0-10.8
86.536.0-7.0
9+7.817.0-8.5

Research on ethoxylated surfactants demonstrates that the actual distribution often deviates slightly from theoretical Poisson models due to reaction kinetics and processing conditions [29]. The peaked distribution pattern exhibits maximum concentration around the target degree of ethoxylation, with decreasing concentrations for both lower and higher ethoxylation degrees [26] [27].

The homolog distribution analysis reveals that polyoxyethylene (5) coconut amine contains a spectrum of molecular species, each contributing to the overall performance characteristics of the compound [29]. Selective partitioning studies indicate that different oligomers within the distribution may exhibit varying affinities for different phases in complex systems [26] [29]. This distribution complexity significantly influences the compound's surfactant properties, including critical micelle concentration, surface tension reduction, and emulsification efficiency [27].

Polyoxyethylene five coco amine exhibits characteristic physical properties that distinguish it within the ethoxylated amine surfactant family. At standard ambient conditions, this compound exists as a liquid with a melting point ranging from negative nine to negative ten degrees Celsius, ensuring its fluid state across typical storage and application temperatures [1] [2]. The compound presents as a yellow to amber liquid with clear transparency, though some commercial grades may display a brownish coloration [3] [1] [2]. The visual appearance is quantified using the Gardner color scale, with typical specifications ranging from seven to twelve maximum, indicating acceptable color quality for most industrial applications [1] [2] [4].

The organoleptic characteristics include a distinctive amine odor, often described as characteristic or fish-like, which is typical of ethoxylated amine compounds [3] [2]. This odor profile results from the tertiary amine functionality present in the molecular structure and serves as a qualitative indicator of product identity during handling and quality assessment.

Physical PropertyValueTest Conditions
Physical StateLiquid25°C
AppearanceYellow to amber liquidVisual inspection
Color (Gardner Scale)7-12 maximumStandard method
OdorCharacteristic amine/fish-likeOrganoleptic assessment
Melting Point-9°C to -10°CStandard conditions

Solubility Profile in Various Media

The solubility characteristics of polyoxyethylene five coco amine are fundamentally governed by its amphiphilic molecular structure, which incorporates both hydrophilic polyoxyethylene chains and lipophilic coconut-derived alkyl groups. In aqueous media, the compound demonstrates complete solubility, forming clear solutions at concentrations below the critical micelle concentration [5]. This water solubility is attributed to the five ethylene oxide units attached to the amine nitrogen, providing sufficient hydrophilic character to overcome the hydrophobic contributions of the coconut alkyl chains.

The pH characteristics of aqueous solutions reveal the basic nature of the compound, with five percent solutions typically exhibiting pH values between nine point zero and eleven point zero [1]. This alkaline behavior results from the tertiary amine functionality, which can accept protons from water molecules, generating hydroxide ions in solution.

In organic solvents, polyoxyethylene five coco amine shows variable solubility depending on solvent polarity. The compound exhibits good solubility in polar organic solvents such as alcohols and glycols, while showing limited solubility in non-polar hydrocarbon solvents. This solubility pattern reflects the balanced hydrophilic-lipophilic character encoded in its molecular architecture.

Solvent SystemSolubilityNotes
WaterCompleteClear solutions below CMC
Polar organicsGoodAlcohols, glycols
Non-polar organicsLimitedHydrocarbons
pH (5% solution)9.0-11.0Basic character

Surface-Active Properties and Interfacial Phenomena

The surface-active behavior of polyoxyethylene five coco amine demonstrates the characteristic performance of nonionic ethoxylated surfactants with moderate hydrophilic-lipophilic balance. The compound effectively reduces surface tension of aqueous solutions, with equilibrium values typically reaching thirty-five to forty-five millinewtons per meter, representing a significant reduction from the seventy-two millinewtons per meter surface tension of pure water [6] [7].

The interfacial activity stems from the amphiphilic molecular structure, which enables spontaneous adsorption at air-water and oil-water interfaces. The polyoxyethylene chains orient toward the aqueous phase while the coconut alkyl chains extend into the air or oil phase, creating an ordered monolayer that reduces interfacial tension. This interfacial arrangement facilitates emulsification processes, particularly for oil-in-water systems where the compound serves as an effective emulsifying agent [5] [8].

Wetting properties are enhanced by the balanced molecular structure, with the compound functioning effectively as a wetting agent across various substrates. The hydrophilic-lipophilic balance value of ten point three positions the compound within the optimal range for wetting applications, which typically spans from eight to thirteen [8] [9].

Surface PropertyPerformance CharacteristicTypical Range
Surface Tension ReductionSignificant35-45 mN/m equilibrium
Emulsification TypeOil-in-waterHLB 10.3 suitable
Wetting AbilityExcellentHLB 8-13 range
Interfacial ActivityStrongAmphiphilic structure

Critical Micelle Concentration Determination

Critical micelle concentration determination for polyoxyethylene five coco amine follows established methodologies for nonionic surfactants, with surface tension measurement representing the primary analytical approach. The critical micelle concentration manifests as a distinct break point in the surface tension versus logarithmic concentration plot, where further concentration increases produce minimal additional surface tension reduction [10] [11].

For ethoxylated amine surfactants, the critical micelle concentration typically occurs at relatively low concentrations due to the substantial hydrophobic character contributed by the coconut alkyl chains. The five ethylene oxide units provide sufficient hydrophilic character to ensure water solubility while maintaining strong driving forces for micelle formation. Commercial grade materials may exhibit broader transition regions rather than sharp break points due to the polydisperse nature of ethoxylation products and the presence of homologs with varying ethylene oxide chain lengths [11].

Alternative methods for critical micelle concentration determination include dye micellization techniques, which measure the onset of solubilization of hydrophobic dyes within micellar structures. These methods may provide different values compared to surface tension measurements, particularly for commercial surfactants containing surface-active impurities [11].

The temperature dependence of critical micelle concentration follows typical nonionic surfactant behavior, with initial decreases at moderate temperatures followed by increases at elevated temperatures due to dehydration of ethylene oxide chains [6].

Determination MethodPrincipleConsiderations
Surface TensionBreak point detectionPrimary method
Dye MicellizationSolubilization onsetAlternative approach
ConductivityLimited for nonionicsNot typically used
Temperature EffectsU-shaped curveDehydration at high T

Hydrophilic-Lipophilic Balance Properties

The hydrophilic-lipophilic balance of polyoxyethylene five coco amine, quantified at ten point three, positions this surfactant within the category of moderately hydrophilic compounds suitable for oil-in-water emulsification and wetting applications [5]. This numerical value represents the calculated balance between the hydrophilic ethylene oxide chains and the lipophilic coconut alkyl groups using Griffin's method for nonionic surfactants.

According to Griffin's calculation method, the hydrophilic-lipophilic balance equals twenty times the molecular mass of the hydrophilic portion divided by the total molecular mass [12]. For polyoxyethylene five coco amine, the five ethylene oxide units contribute approximately two hundred twenty atomic mass units of hydrophilic character, while the coconut alkyl chains contribute variable lipophilic character depending on the specific fatty acid distribution.

The hydrophilic-lipophilic balance value determines the compound's behavior in aqueous systems and predicts its primary applications. Values between ten and thirteen typically produce clear opalescent dispersions in water, which aligns with the observed solubility characteristics of polyoxyethylene five coco amine [8]. The compound functions effectively as an oil-in-water emulsifier, falling within the recommended range of eight to eighteen for such applications.

Practical implications of the ten point three hydrophilic-lipophilic balance include excellent performance in cleaning formulations, agricultural adjuvants, and industrial emulsification processes where oil-in-water systems predominate [8] [9].

HLB RangeApplication CategoryPOE (5) Coco Amine Suitability
8-13Wetting agentsSecondary capability
8-18Oil-in-water emulsifiersPrimary application
10-13Clear dispersionsPrimary range (HLB 10.3)
13-15DetergentsSecondary capability

Thermal Stability and Degradation Kinetics

The thermal stability profile of polyoxyethylene five coco amine reflects the characteristic behavior of ethoxylated amine surfactants under elevated temperature conditions. Auto-ignition occurs above one hundred fifty degrees Celsius, with the compound classified as temperature class T4 according to ATEX standards, indicating a maximum permissible surface temperature of one hundred thirty-five degrees Celsius for equipment in explosive atmospheres [2].

Thermal degradation processes in ethoxylated amines typically initiate above three hundred fifty degrees Fahrenheit (one hundred seventy-seven degrees Celsius), with degradation rates accelerating significantly at higher temperatures [13]. The degradation mechanism involves complex pathways including oxidative processes when oxygen is present and purely thermal decomposition under inert conditions.

Initial boiling point measurements indicate values exceeding three hundred degrees Celsius, demonstrating substantial thermal stability under normal processing conditions [1] [2]. The compound remains stable under ordinary conditions but should be protected from strong oxidizing agents which can catalyze degradation reactions at lower temperatures [2].

Kinetic analysis of thermal degradation follows Arrhenius behavior, with activation energies typically ranging from one hundred to three hundred kilojoules per mole for similar amine compounds [14]. The presence of ethylene oxide chains may introduce additional degradation pathways through ether bond cleavage and chain scission reactions.

Thermal PropertyValueSignificance
Auto-ignition Temperature>150°CSafety classification
Initial Boiling Point>300°CProcessing stability
Degradation Onset>177°COperating limit
Temperature ClassT4 (135°C max)Equipment specification

Spectroscopic Characterization Methods

Spectroscopic characterization of polyoxyethylene five coco amine employs multiple analytical techniques to determine molecular structure, composition, and purity. Proton nuclear magnetic resonance spectroscopy provides definitive structural information, with characteristic chemical shifts corresponding to the ethylene oxide protons appearing between three point four and four point zero parts per million [15] [16]. The integration ratios between ethylene oxide signals and terminal methyl groups enable determination of the average ethoxylation degree and distribution of homologs.

Fourier transform infrared spectroscopy identifies functional groups through characteristic absorption bands. The carbon-hydrogen stretching vibrations of alkyl chains appear between two thousand eight hundred and three thousand parts per wavenumber, while carbon-oxygen stretching of ether linkages produces bands around one thousand to twelve hundred parts per wavenumber [16] [17]. Nitrogen-hydrogen stretching may be observed for any residual primary or secondary amine impurities.

Gas chromatography coupled with mass spectrometry enables compositional analysis of the ethoxylation product distribution and identification of impurities [15] [18]. This technique provides quantitative information about individual homologs and can detect thermal degradation products or manufacturing byproducts such as dioxane.

Titration methods remain essential for determining amine content and functionality. Total amine value determination uses perchloric acid titration in glacial acetic acid, while tertiary amine content requires acetylation of primary and secondary amines followed by selective titration [15]. These methods provide quantitative data for quality control and specification compliance.

Analytical MethodInformation ProvidedKey Applications
1H-NMR SpectroscopyStructural characterizationEthoxylation degree determination
FTIR SpectroscopyFunctional group identificationQuality control screening
GC-MS AnalysisCompositional analysisPurity and impurity assessment
Titration MethodsAmine content quantificationSpecification compliance
Surface TensionCritical micelle concentrationPerformance characterization

Dates

Last modified: 08-15-2023

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